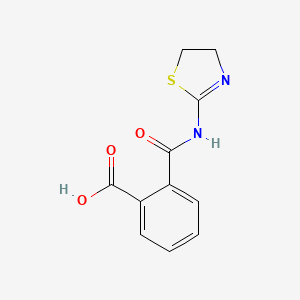![molecular formula C12H18Cl2N2 B5202245 N'-[(2,4-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5202245.png)
N'-[(2,4-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,4-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a trimethylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 2,4-dichlorobenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for better control over reaction parameters, such as temperature and residence time, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(2,4-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may block the binding sites of enzymes involved in metabolic pathways, thereby disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N’-[(2,4-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific structural features, such as the presence of both dichlorophenyl and trimethylethane-1,2-diamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-15(2)6-7-16(3)9-10-4-5-11(13)8-12(10)14/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOXNSOXGKKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)
![4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B5202178.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B5202183.png)
![3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
![7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)spiro[3,4-dihydro-1H-2-benzazepine-5,1'-cyclopentane];hydrochloride](/img/structure/B5202209.png)
![ethyl 4-[[1-(1H-benzimidazol-2-ylmethyl)pyridin-1-ium-4-carbonyl]amino]benzoate;chloride](/img/structure/B5202215.png)

![N-(4-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B5202223.png)
![(4Z)-2-(5-CHLORO-2-METHOXYPHENYL)-4-[(3-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5202231.png)
![2-fluoro-N-{[5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5202239.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5202250.png)
![3-(4-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5202254.png)
